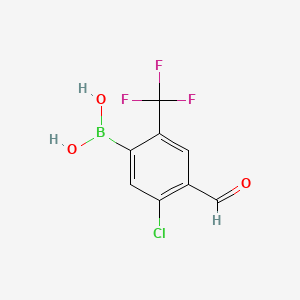
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro, formyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The chloro and formyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the chloro and formyl groups.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the chloro and formyl groups.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the formyl group.
4-Methoxyphenylboronic acid: Similar boronic acid functionality but different substituents on the phenyl ring.
Uniqueness
(5-Chloro-4-formyl-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the chloro, formyl, and trifluoromethyl groups, which confer distinct reactivity and properties. These substituents enhance its utility in various chemical reactions and applications compared to other boronic acids.
属性
分子式 |
C8H5BClF3O3 |
|---|---|
分子量 |
252.38 g/mol |
IUPAC 名称 |
[5-chloro-4-formyl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BClF3O3/c10-7-2-6(9(15)16)5(8(11,12)13)1-4(7)3-14/h1-3,15-16H |
InChI 键 |
GILADRJOJOUINH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)C=O)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



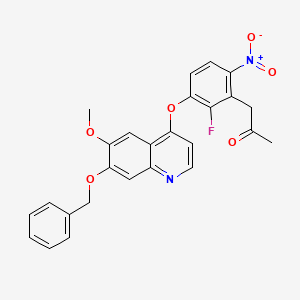

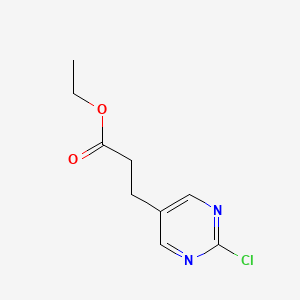
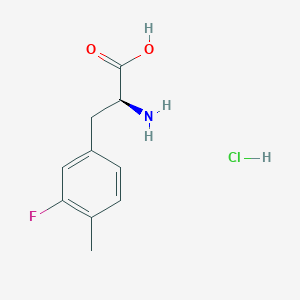
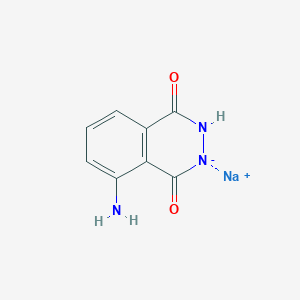
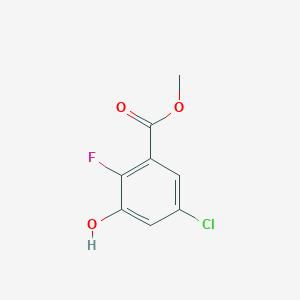
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
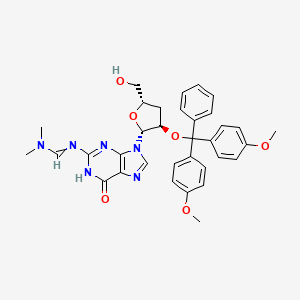
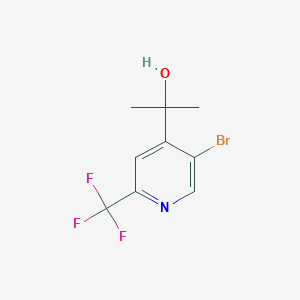
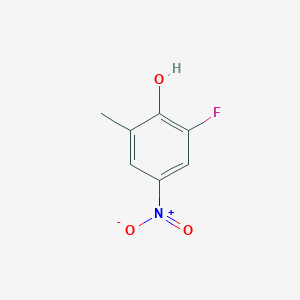
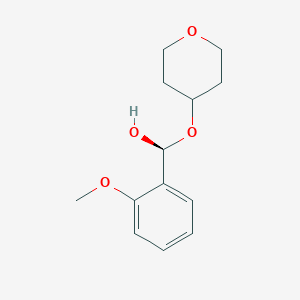
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)

